

Spectroscopic Analysis of Tyrosylvaline (Tyr-Val): A Technical Guide

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Compound of Interest

Compound Name: Tyrosylvaline

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This technical guide provides an in-depth analysis of the dipeptide **Tyrosylvaline** (Tyr-Val) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the structural elucidation of **Tyrosylvaline**, presenting predicted and experimental data in a clear, tabular format. Detailed experimental protocols are provided to facilitate the replication of these analyses. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to enhance understanding.

Introduction

Tyrosylvaline is a dipeptide composed of the amino acids Tyrosine and Valine. As with all peptides, the precise characterization of its structure is fundamental to understanding its biological activity, metabolic stability, and potential therapeutic applications. NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within the molecule, while mass spectrometry offers precise molecular weight determination and structural information through fragmentation analysis. This guide integrates both techniques for a comprehensive characterization of **Tyrosylvaline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For **Tyrosylvaline**, ^1H and ^{13}C NMR, along with two-dimensional

techniques like COSY, HSQC, and HMBC, are invaluable for assigning the chemical shifts of all protons and carbons, and for confirming the covalent structure and stereochemistry of the dipeptide.

Predicted ^1H and ^{13}C NMR Data

The following tables summarize the predicted proton and carbon chemical shifts (δ) for **Tyrosylvaline**. These predictions are based on the known chemical shifts of the individual amino acid residues, with adjustments made for the formation of the peptide bond. Actual experimental values may vary depending on the solvent, pH, and temperature.

Table 1: Predicted ^1H NMR Chemical Shifts for **Tyrosylvaline** (in D_2O , pH 7)

Atom Name	Predicted Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)
Tyrosine Residue			
α -H	~ 4.1 - 4.3	dd	~ 5, 8
β -H	~ 2.9 - 3.1	m	
Aromatic H (ortho to OH)	~ 6.8 - 6.9	d	~ 8.5
Aromatic H (meta to OH)	~ 7.1 - 7.2	d	~ 8.5
Valine Residue			
α -H	~ 4.0 - 4.2	d	~ 5
β -H	~ 2.1 - 2.3	m	
γ -CH ₃	~ 0.9 - 1.0	d	~ 7
γ' -CH ₃	~ 0.9 - 1.0	d	~ 7

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Tyrosylvaline** (in D_2O , pH 7)

Atom Name	Predicted Chemical Shift (δ ppm)
Tyrosine Residue	
Carbonyl (C=O)	~ 172 - 174
α -C	~ 55 - 57
β -C	~ 37 - 39
Aromatic C (C-OH)	~ 155 - 157
Aromatic C (ortho to OH)	~ 115 - 117
Aromatic C (meta to OH)	~ 130 - 132
Aromatic C (ipso to CH ₂)	~ 127 - 129
Valine Residue	
Carbonyl (C=O)	~ 175 - 177
α -C	~ 60 - 62
β -C	~ 30 - 32
γ -C	~ 18 - 20

Experimental Protocols for NMR Analysis

A general protocol for acquiring NMR spectra of a dipeptide like **Tyrosylvaline** is as follows:

Sample Preparation:

- Dissolve 5-10 mg of **Tyrosylvaline** in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the specific information required. For observing exchangeable protons (e.g., amide and hydroxyl protons), a non-protic solvent like DMSO-d₆ is recommended.
- Add a small amount of an internal standard, such as DSS or TMSP, for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

- ^1H NMR: Acquire a one-dimensional proton NMR spectrum to identify the different types of protons and their chemical environments.
- ^{13}C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the different carbon atoms.
- COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to identify proton-proton couplings within the same spin system, which helps in assigning protons within each amino acid residue.
- HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to determine one-bond proton-carbon correlations. This is crucial for assigning the chemical shifts of carbons directly attached to protons.
- HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify two- and three-bond correlations between protons and carbons. This experiment is key for connecting the individual amino acid spin systems across the peptide bond.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Expected Mass Spectrometry Data

For **Tyrosylvaline** ($\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_4$), the expected monoisotopic mass is 280.1423 g/mol. The table below lists the expected m/z (mass-to-charge ratio) values for the molecular ion and major fragments.

Table 3: Expected m/z Values for **Tyrosylvaline** and its Fragments in ESI-MS/MS

Ion	Formula	Calculated m/z
[M+H] ⁺	C ₁₄ H ₂₁ N ₂ O ₄ ⁺	281.1496
b ₂ ion	C ₁₄ H ₁₉ N ₂ O ₃ ⁺	263.1390
y ₁ ion	C ₅ H ₁₀ NO ₂ ⁺	116.0706
Immonium ion (Tyr)	C ₈ H ₁₀ NO ⁺	136.0757
Immonium ion (Val)	C ₄ H ₁₀ N ⁺	72.0808

Note: The fragmentation pattern can be influenced by the type of mass spectrometer and the collision energy used.

Experimental Protocols for Mass Spectrometry

A general protocol for the MS analysis of **Tyrosylvaline** is as follows:

Sample Preparation:

- Dissolve a small amount of **Tyrosylvaline** in a suitable solvent, such as a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 0.1%) to promote ionization.
- The final concentration should be in the low micromolar to nanomolar range, depending on the sensitivity of the mass spectrometer.

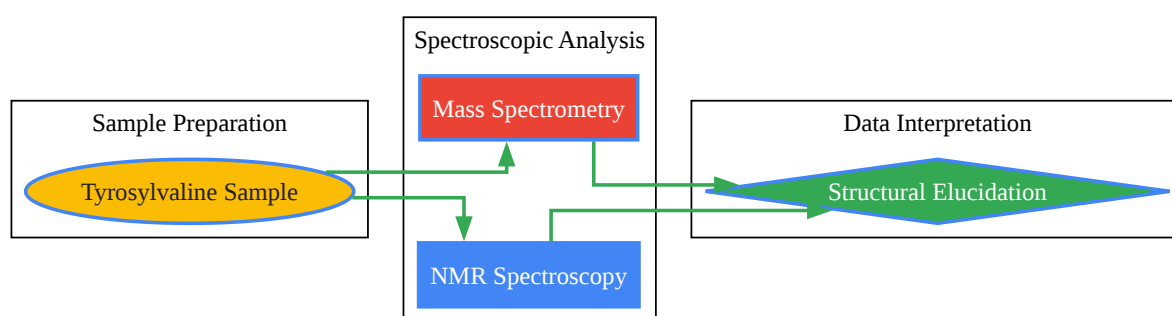
MS Data Acquisition:

- Full Scan MS: Infuse the sample into the mass spectrometer (e.g., using electrospray ionization - ESI) and acquire a full scan mass spectrum to determine the m/z of the protonated molecular ion ([M+H]⁺).
- MS/MS Acquisition (Fragmentation): Select the [M+H]⁺ ion of **Tyrosylvaline** as the precursor ion. Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ion. Acquire the tandem mass (MS/MS) spectrum of the fragment ions.

- Analyze the fragmentation pattern to confirm the amino acid sequence and identify characteristic fragment ions (e.g., b-ions, y-ions, and immonium ions).

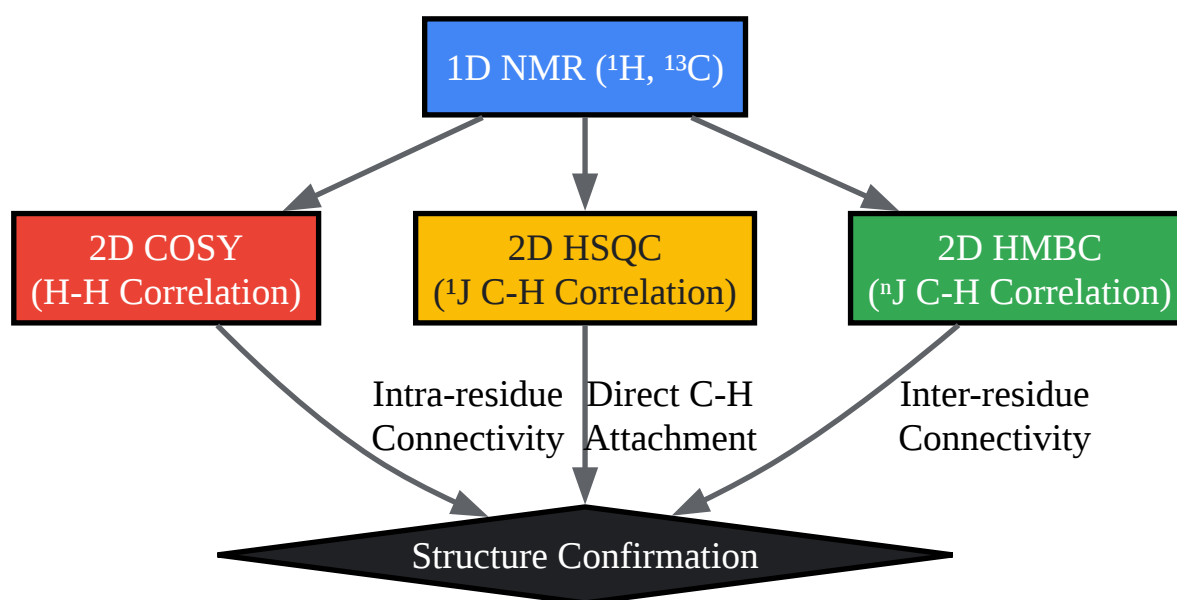
Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the spectroscopic analysis of **Tyrosylvaline**.



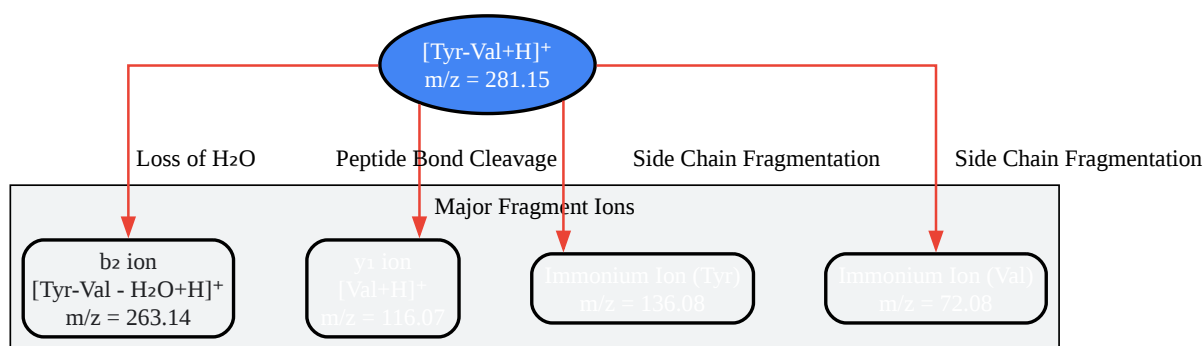
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Caption: General workflow for the spectroscopic analysis of **Tyrosylvaline**.



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Caption: Logical relationship of NMR techniques for structure elucidation.



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Caption: Proposed ESI-MS/MS fragmentation pathway for **Tyrosylvaline**.

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